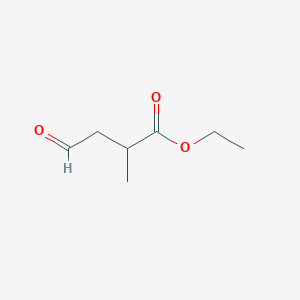

Ethyl 2-methyl-4-oxobutanoate

CAS No.:

Cat. No.: VC14367602

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O3 |

|---|---|

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | ethyl 2-methyl-4-oxobutanoate |

| Standard InChI | InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | OPRPECIXNZNSTF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)CC=O |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

Ethyl 2-methyl-4-oxobutanoate possesses the IUPAC name ethyl 2-methyl-4-oxobutanoate and the SMILES notation CCOC(=O)C(C)CC=O . Its molecular structure integrates an ethyl ester group, a methyl branch at the second carbon, and a ketone moiety at the terminal position (Figure 1). This configuration confers dual reactivity: the ester group facilitates nucleophilic acyl substitutions, while the ketone enables condensation or reduction reactions.

Reactivity and Stability

The compound’s reactivity is governed by its ester and ketone functionalities:

-

Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to yield 2-methyl-4-oxobutanoic acid. This reaction is critical for generating bioactive intermediates, as seen in related 4-oxobutanoate derivatives .

-

Ketone Transformations: The terminal ketone participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄-mediated conversion to secondary alcohol) .

-

Tautomerism: The α,β-unsaturated ketone system may exhibit keto-enol tautomerism, though this equilibrium is likely minor due to steric and electronic constraints from the methyl branch .

Stability under standard conditions is presumed comparable to analogous esters, with decomposition risks at elevated temperatures (>150°C) or in strong oxidizing environments .

Synthesis and Production

Friedel-Crafts Acylation

Analogous to thymol and carvacrol derivatives , succinoyl chloride could acylate a methyl-substituted substrate (e.g., 2-methylpropanal) in the presence of Lewis acids like AlCl₃. Subsequent esterification with ethanol would yield the target compound.

Claisen Condensation

A Claisen condensation between ethyl acetoacetate and a methyl ketone (e.g., methyl vinyl ketone) could generate the branched 4-oxo backbone, followed by purification via fractional distillation .

Challenges and Optimization

Key challenges include:

-

Regioselectivity: Ensuring acylation or condensation occurs at the desired carbon to prevent isomer formation.

-

Purification: Separating the product from unreacted starting materials and byproducts, necessitating advanced chromatographic techniques .

Industrial-scale production remains unexplored, highlighting a critical research gap.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume